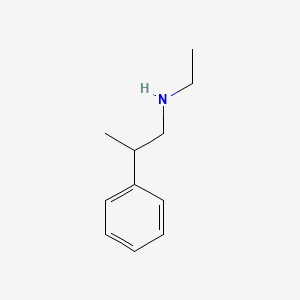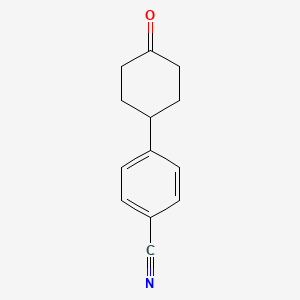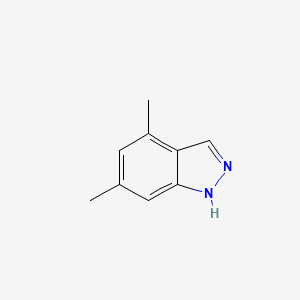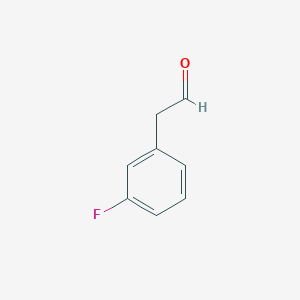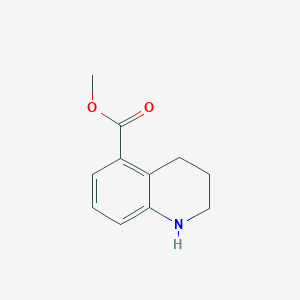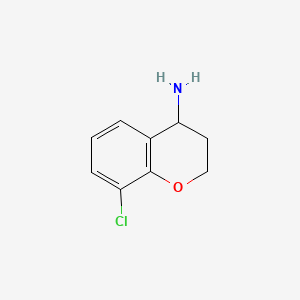
Tert-butyl 2-acetamidoethylcarbamate
Descripción general
Descripción
Tert-butyl 2-acetamidoethylcarbamate is a chemical compound with the molecular formula C9H18N2O3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-acetamidoethylcarbamate consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 202.25 .
Aplicaciones Científicas De Investigación
Biodegradation Studies
Tert-butyl 2-acetamidoethylcarbamate: may be used in biodegradation studies to understand its breakdown products and environmental impact. Research indicates that compounds with a tert-butyl group can be resistant to enzymatic attack under anoxic conditions . This resistance makes it a candidate for studying anaerobic biodegradation pathways and the potential for accumulation in the environment.
Medical Research
In medical research, the tert-butyl group is significant due to its unique reactivity pattern. It’s used in chemical transformations relevant to biosynthetic pathways and biodegradation processes . The compound’s stability and reactivity make it a valuable tool for synthesizing pharmaceuticals and studying their metabolism.
Agriculture
Tert-butyl 2-acetamidoethylcarbamate: could be explored as a protecting group for amino acids in agricultural chemistry. Its stability against various nucleophiles and reducing agents makes it suitable for protecting carboxylic acid functionalities during the synthesis of agrochemicals .
Industrial Applications
The tert-butyl group’s stability is also advantageous in industrial applications. It’s used as a solvent, ethanol denaturant, and paint remover ingredient . The compound’s properties could be leveraged in the development of new industrial solvents and additives that require high stability and reactivity.
Environmental Applications
This compound could be involved in groundwater contamination studies, particularly in regions where ether oxygenates like ETBE are used as gasoline additives. Understanding its transformation and potential as a contaminant is crucial for developing stringent protocols for water treatment .
Biotechnology
In biotechnology, Tert-butyl 2-acetamidoethylcarbamate might be used in the development of biocatalytic processes due to the tert-butyl group’s unique reactivity. It could play a role in enzyme-catalyzed reactions where steric hindrance is a factor .
Material Science
The thermal stability and decomposition behaviors of compounds with tert-butyl groups are of interest in material science. They are commonly used as polymerization initiators due to their ability to withstand high temperatures without decomposing .
Synthesis of Complex Molecules
Lastly, the compound’s role in the synthesis of complex molecules cannot be overlooked. It serves as an intermediate in creating intricate medicinal compounds, highlighting its importance in synthetic chemistry.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-acetamidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKFKYLFJVYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578782 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-acetamidoethylcarbamate | |
CAS RN |
207129-09-7 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

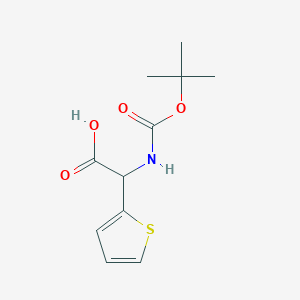
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
